molecular formula C8H5BrClF3Zn B6294859 (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF CAS No. 1072789-15-1

(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF

Cat. No. B6294859
CAS RN: 1072789-15-1
M. Wt: 338.9 g/mol
InChI Key: WNGDZFGSQGMWMP-UHFFFAOYSA-M
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Description

2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF (C5TZB-THF) is a zinc-based reagent that is used in a variety of synthetic organic reactions. It is composed of a zinc bromide complexed with a trifluoromethylbenzyl chloride ligand. C5TZB-THF has several advantages over other reagents, such as its ability to react with a wide range of substrates, its low toxicity, and its relatively low cost. It is particularly useful in the synthesis of heterocyclic compounds, and has been used in a variety of applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Additionally, it has been used in the synthesis of fluorescent dyes and other organic compounds.

Mechanism of Action

The mechanism of action of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is not well understood, but it is believed to involve the formation of a zinc-ligand complex. The zinc bromide and trifluoromethylbenzyl chloride react to form a complex, which then acts as a Lewis acid catalyst to promote the desired reaction. The zinc-ligand complex is believed to be highly reactive and can react with a wide range of substrates.
Biochemical and Physiological Effects
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is generally considered to be non-toxic, and has not been found to have any significant biochemical or physiological effects. It is not known to be harmful to humans or animals, and is not considered to be a carcinogen.

Advantages and Limitations for Lab Experiments

(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. Additionally, it is highly reactive and can react with a wide range of substrates. However, it is also limited in that it is not as reactive as other reagents and can be difficult to work with.

Future Directions

There are several potential future directions for the use of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF. It could be used in the synthesis of more complex heterocyclic compounds, such as pyridines and quinolines. It could also be used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Additionally, it could be used in the synthesis of fluorescent dyes and other organic compounds. Finally, it could be further studied to better understand its mechanism of action and to identify potential new applications.

Synthesis Methods

(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF can be synthesized by reacting zinc bromide with trifluoromethylbenzyl chloride in tetrahydrofuran (THF). This reaction can be carried out at room temperature and is generally complete within one hour. The reaction is typically carried out in a two-phase system, with the zinc bromide dissolved in the organic layer and the trifluoromethylbenzyl chloride dissolved in the aqueous layer. The product is then separated from the reaction mixture by extraction or distillation.

properties

IUPAC Name

bromozinc(1+);1-chloro-2-methanidyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGDZFGSQGMWMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)C(F)(F)F)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide

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